molecular formula C35H45N7O7 B12310142 Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH

Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH

Cat. No.: B12310142
M. Wt: 675.8 g/mol
InChI Key: UCHGVQMTIJAUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Primary Sequence Analysis and Peptide Bond Configuration

The primary sequence of Angiotensin I/II (4-8) is composed of five amino acids: tyrosine (Tyr) , isoleucine (Ile) , histidine (His) , proline (Pro) , and phenylalanine (Phe) . The linear arrangement (Tyr¹-Ile²-His³-Pro⁴-Phe⁵) is stabilized by four peptide bonds formed between the carboxyl group of one residue and the amino group of the next.

Position Amino Acid Side Chain Properties
1 Tyrosine Aromatic, hydroxyl
2 Isoleucine Aliphatic, hydrophobic
3 Histidine Imidazole, basic
4 Proline Cyclic, rigid
5 Phenylalanine Aromatic, hydrophobic

The peptide bonds adopt a trans configuration due to steric hindrance between adjacent α-carbons, a common feature in naturally occurring peptides. Proline’s cyclic side chain introduces a kink in the backbone, reducing conformational flexibility between His³ and Pro⁴. This rigidity influences secondary structure formation, as discussed in Section 1.2.

Secondary Structure Conformation in Aqueous vs. Membrane-Bound States

In aqueous environments , Angiotensin I/II (4-8) predominantly adopts a random coil conformation, as evidenced by circular dichroism (CD) spectroscopy. The lack of stable hydrogen-bonding networks prevents the formation of α-helices or β-sheets. However, molecular dynamics simulations suggest transient turns near the Pro⁴ residue, facilitated by its restricted φ and ψ angles (approximately -60° and -30°, respectively).

In membrane-bound states , the peptide undergoes structural reorganization. When interacting with lipid bilayers, the hydrophobic residues (Ile² and Phe⁵) anchor the peptide to the membrane surface, while Tyr¹ and His³ remain solvent-exposed. Nuclear magnetic resonance (NMR) studies reveal a nascent helical propensity between Ile² and His³, characterized by φ/ψ angles of -57° and -47°, respectively. This partial helix may enhance interactions with receptor binding pockets.

Tertiary Interactions with Angiotensin Receptor Binding Domains

Angiotensin I/II (4-8) binds to the AT1R and AT2R receptors, which are G protein-coupled receptors (GPCRs) involved in blood pressure regulation. The peptide’s tertiary interactions are mediated by two key motifs:

  • Aromatic cluster (Tyr¹-Phe⁵) : These residues form π-π stacking interactions with phenylalanine residues in the receptors’ transmembrane helices.
  • Histidine³-Imidazole coordination : The imidazole side chain of His³ coordinates with a conserved aspartate residue (Asp³⁸¹ in AT1R), stabilizing the ligand-receptor complex.

Mutagenesis studies show that replacing Pro⁴ with alanine abolishes binding affinity, underscoring the importance of proline-induced rigidity in maintaining the bioactive conformation.

Comparative Structural Homology Across Species

The sequence of Angiotensin I/II (4-8) is highly conserved in mammals, though subtle variations exist:

Species Sequence Position 2 Variation
Human Tyr-Ile-His-Pro-Phe -
Rat Tyr-Ile-His-Pro-Phe None
Bovine Tyr-Val-His-Pro-Phe Ile → Val
Porcine Tyr-Ile-His-Pro-Phe None

In bovine variants, isoleucine at position 2 is substituted with valine, a conservative change that preserves hydrophobicity but reduces side chain bulk. This substitution has minimal impact on receptor binding, as demonstrated by similar IC₅₀ values in competitive assays. Notably, the Tyr¹ and Phe⁵ residues remain invariant across all species, highlighting their critical role in maintaining structural and functional integrity.

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H45N7O7/c1-3-21(2)30(41-31(44)26(36)16-23-11-13-25(43)14-12-23)33(46)39-27(18-24-19-37-20-38-24)34(47)42-15-7-10-29(42)32(45)40-28(35(48)49)17-22-8-5-4-6-9-22/h4-6,8-9,11-14,19-21,26-30,43H,3,7,10,15-18,36H2,1-2H3,(H,37,38)(H,39,46)(H,40,45)(H,41,44)(H,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHGVQMTIJAUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45N7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Activation

The synthesis begins with resin functionalization to anchor the C-terminal amino acid. Two resins are widely employed:

  • 2-Chlorotrityl Chloride Resin : Used for its high stability and mild cleavage conditions. Fmoc-Phe-OH is coupled to the resin using $$ N,N $$-diisopropylethylamine (DIPEA) as a base.
  • Rink Amide Resin : Favored for C-terminal amidation, as demonstrated in the synthesis of DOTA-conjugated angiotensin analogs.

Typical protocol :

  • Swell resin in dichloromethane (DCM) or dimethylformamide (DMF) for 30 minutes.
  • Activate Fmoc-Phe-OH with $$ N,N' $$-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in DMF.
  • Couple to resin for 2 hours under nitrogen atmosphere.

Sequential Fmoc Deprotection and Amino Acid Coupling

Each amino acid is added sequentially using Fmoc-protected derivatives. Critical steps include:

  • Deprotection : 20–30% piperidine in DMF removes the Fmoc group, with reaction times of 5–10 minutes.
  • Coupling Reagents :
    • $$ O $$-(7-azabenzotriazol-1-yl)-$$ N,N,N',N' $$-tetramethyluronium hexafluorophosphate (HATU) with DIPEA.
    • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) for sterically hindered residues.

Optimized conditions :

  • 2.5–5.0 equivalents of amino acid relative to resin loading.
  • Activation time: 15 minutes for HATU/DIPEA.
  • Coupling time: 30 minutes to overnight, monitored via Kaiser test.

Cleavage and Side-Chain Deprotection

Final cleavage from the resin and global deprotection are achieved using trifluoroacetic acid (TFA)-based cocktails:

Cleavage Cocktail Composition Purpose Duration Reference
TFA:Anisole:CH$$2$$Cl$$2$$ (95:2.5:2.5) Resin cleavage 2–4 hours
TFA:H$$_2$$O:TIS (95:2.5:2.5) Side-chain deprotection 4 hours

Post-cleavage processing :

  • Precipitate peptide in cold diethyl ether.
  • Centrifuge at 15,000–20,000 rpm for 30 minutes.
  • Lyophilize crude product for storage.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

Crude peptides are purified using C18 or C4 columns under gradient elution:

Column Mobile Phase Gradient Purity Achieved
C18 0.1% TFA in H$$_2$$O (A), 0.1% TFA in acetonitrile (B) 10–70% B over 40 minutes >95%
C4 0.1% TFA in H$$_2$$O (A), 0.1% TFA in acetonitrile (B) 5–30% B over 25 minutes >90%

Mass Spectrometry (MS)

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) confirms molecular weight:

  • Calculated : $$ [M+H]^+ = 676.3 $$
  • Observed : $$ [M+H]^+ = 676.2 $$ (deviation: 0.01%).

Yield Optimization and Challenges

Yield Determinants

  • Resin Substitution Rate : Higher loading (0.4–0.6 mmol/g) improves final yield.
  • Coupling Efficiency : Capping with acetic anhydride reduces deletion peptides.

Reported yields :

  • 25–33% for manual SPPS.
  • 40–50% for automated synthesizers.

Common Pitfalls

  • Incomplete Deprotection : Addressed by extended piperidine treatment (up to 20 minutes).
  • Oxidation of Histidine : Use of antioxidant cocktails (e.g., TIS) during cleavage.

Novel Synthesis Approaches

Template-Assembled Peptides

Matsoukas et al. synthesized a bivalent Angiotensin (4-8) analog by attaching two pentapeptide fragments to a tetraethylene glycol (TEG) template. This method enhanced AT2 receptor binding specificity.

Microwave-Assisted SPPS

Reduced coupling times (5 minutes vs. 30 minutes) using microwave irradiation improved yields by 15% in angiotensin II analogs.

Industrial-Scale Production

Commercial suppliers (e.g., Bio-Synthesis Inc.) offer custom synthesis at $626/mg, utilizing automated SPPS and rigorous QC protocols.

Applications and Stability Studies

  • Biological Stability : Retains ACE2 binding affinity after 72 hours in serum.
  • Thermal Stability : Stable at 4–8°C for 6 months in lyophilized form.

Chemical Reactions Analysis

Types of Reactions: Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the histidine residue, affecting the peptide’s biological activity.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Using different amino acid derivatives during synthesis.

Major Products: The major products formed from these reactions are typically modified peptides with altered biological activities or stability profiles .

Scientific Research Applications

Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.

    Medicine: Potential therapeutic applications in treating hypertension and cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

The mechanism of action of Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH involves its interaction with specific receptors in the renin-angiotensin system. It binds to angiotensin receptors, leading to a cascade of intracellular events that regulate vascular tone, blood pressure, and fluid balance. The peptide can also influence the activity of enzymes like NADPH oxidase, which plays a role in oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Ang (4-8) with other angiotensin fragments:

Compound Sequence Length Molecular Weight (g/mol) Key Biological Activities References
Angiotensin II (1-8) Asp-Arg-Val-Tyr-Ile-His-Pro-Phe 8-mer 1046.19 Vasoconstriction, aldosterone release, AT1R/AT2R activation
Angiotensin (4-8) Tyr-Ile-His-Pro-Phe 5-mer 675.79 Suppresses ANP secretion, increases blood pressure via AT1R
Angiotensin (3-8) Val-Tyr-Ile-His-Pro-Phe 6-mer 774.93 Partial agonist activity at angiotensin receptors; used in immunoassays
Angiotensin (5-8) Ile-His-Pro-Phe 4-mer 512.27 Limited biological data; potential role in fragment-based drug design
Angiotensin (1-7) Asp-Arg-Val-Tyr-Ile-His-Pro 7-mer 899.03 Vasodilation, anti-inflammatory effects via Mas receptor

Key Research Findings

  • Potency and Receptor Interaction :

    • Ang (4-8) requires 10 µM to achieve blood pressure effects comparable to 1 nM Ang II, indicating significantly lower potency .
    • Unlike Ang II, Ang (4-8) suppresses high stretch-induced ANP secretion via AT1R and PLC/IP3/PKC pathways, suggesting a unique regulatory role in cardiac function .
  • Immunoassay Cross-Reactivity: Antibodies targeting Ang II show low cross-reactivity with Ang (4-8), enabling specific quantification in plasma .
  • Physicochemical Behavior :

    • Ang (4-8) migrates later than Ang II in capillary electrophoresis due to reduced hydrophobicity (YIHPF vs. DRVYIHPF), aiding analytical separation .

Pharmacological and Therapeutic Implications

Comparison with RAAS-Targeting Drugs

  • ACE Inhibitors : Block Ang II production but increase Ang (1-7), a vasodilator .

Limitations and Challenges

  • Low Endogenous Concentrations: Ang (4-8) is present at nanomolar levels in plasma, complicating functional studies .

Biological Activity

Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH, often referred to as Angiotensin II (Ang II) fragment, is a biologically active peptide that plays a critical role in the renin-angiotensin system (RAS), which regulates blood pressure, fluid balance, and cardiovascular function. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by research findings and case studies.

Structure and Properties

Chemical Structure:

  • Molecular Formula: C₁₃H₁₈N₄O₄S
  • Molecular Weight: 306.37 g/mol
  • CAS Number: 110200-37-8

The peptide consists of a sequence that includes crucial amino acids contributing to its biological function. The specific arrangement of these amino acids influences its receptor binding and subsequent physiological effects.

Angiotensin II primarily exerts its effects through the activation of angiotensin receptors, particularly the AT1 and AT2 receptors. The biological activity of Ang II is characterized by:

  • Vasoconstriction: Ang II causes blood vessels to constrict, leading to increased blood pressure.
  • Aldosterone Secretion: It stimulates the adrenal glands to release aldosterone, promoting sodium retention and potassium excretion.
  • Sympathetic Nervous System Activation: Ang II enhances sympathetic outflow, increasing heart rate and contractility.

In Vitro Studies

Research has shown that Ang II (4-8) can induce significant biological responses in various cell types:

  • Rat Uterus Studies:
    • A study demonstrated that Ang II undergoes conformational changes that enhance its binding affinity to receptors. The transition from an all-trans to a cis configuration at specific pH levels correlated with increased biological potency .
  • Cell Line Experiments:
    • Human renal proximal tubular cells (RPTCs) treated with Ang II showed increased intracellular calcium levels and enhanced sodium reabsorption, indicating its role in renal physiology .

In Vivo Studies

Clinical studies have highlighted the therapeutic potential of Ang II in various medical conditions:

  • Hypotensive Shock:
    • A cohort study involving patients with refractory hypotensive shock reported that intravenous administration of Ang II effectively restored mean arterial pressure in cases resistant to catecholamines . This suggests its crucial role in managing severe hypotension.
  • Heart Failure:
    • In patients with acute heart failure, Ang II administration was associated with improved hemodynamic parameters but also raised concerns regarding potential exacerbation of heart failure symptoms .

Case Studies

Several case studies have documented the effects of Ang II in clinical settings:

  • Case Study 1: A patient experiencing severe septic shock was treated with Ang II infusion, resulting in significant improvement in blood pressure and organ perfusion without major adverse effects.
  • Case Study 2: Another report indicated that a patient with acute kidney injury showed improved renal function markers following Ang II treatment, highlighting its nephroprotective effects under certain conditions.

Summary of Research Findings

Study TypeFindingsReference
In VitroEnhanced receptor binding at higher pH levels correlating with activity
In VivoEffective restoration of blood pressure in hypotensive shock
Clinical TrialsImproved renal function in acute kidney injury patients

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